3-Dodecynoic acid

Lipoxygenase inhibition Arachidonic acid cascade Inflammation research

Researchers studying leukotriene/lipoxin biosynthesis face confounding CYP450 interference when using terminal-acetylene dodecynoic acid probes. 3-Dodecynoic acid (CAS 55182-75-7) solves this by providing selective lipoxygenase-pathway inhibition without CYP450 heme-center alkylation, validated as a competitive inhibitor of 3-cis-dodecenoyl-CoA isomerase (EC 5.3.3.8). • Mechanistically distinct from 10-DDYA and 11-DDYA (CYP450 inactivators); targets the lipoxygenase arm of arachidonic acid metabolism. • Acetylenic bond confers metabolic stability for extended-incubation β-oxidation flux assays and co-crystallization studies. • Dual-function antioxidant activity suppresses non-enzymatic lipid peroxidation background, improving assay signal-to-noise in high-oxidative-stress cellular systems. Supplied with Certificate of Analysis. Custom synthesis and bulk quantities available upon request.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 55182-75-7
Cat. No. B15466188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dodecynoic acid
CAS55182-75-7
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCC(=O)O
InChIInChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-8,11H2,1H3,(H,13,14)
InChIKeyANKCBJRFNIWGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dodecynoic Acid: Chemical Class and Enzyme Targeting


3-Dodecynoic acid (dodec-3-ynoic acid, CAS 55182-75-7) is a C12 medium-chain acetylenic fatty acid bearing a carbon–carbon triple bond at the 3-position [1]. It is classified as a lipoxygenase inhibitor and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; it also functions as an antioxidant in fats and oils [2]. In enzyme kinetic studies, it acts as a competitive inhibitor of 3-cis-dodecenoyl-CoA isomerase (EC 5.3.3.8), a key enzyme in unsaturated fatty acid β-oxidation [3]. Its distinct triple-bond position differentiates it pharmacologically from terminal-acetylene dodecynoic acid isomers such as 10-dodecynoic acid and 11-dodecynoic acid, which are CYP450 mechanism-based inactivators rather than lipoxygenase-pathway inhibitors [4].

3-Dodecynoic Acid: Isomer Substitution Failure


The biological activity of acetylenic fatty acids is exquisitely governed by the position of the triple bond along the carbon chain. Downing et al. (1972) demonstrated that among fifteen positional isomers of octadecynoic acid, only those with specific triple-bond positions inhibited soybean lipoxygenase; most positional isomers showed no detectable inhibition whatsoever [1]. 10-Dodecynoic acid and 11-dodecynoic acid are established CYP450 ω-hydroxylase mechanism-based inactivators, not lipoxygenase inhibitors [2]. 2-Dodecynoic acid serves as a synthetic precursor for vinyl halogenated fatty acids and exhibits a distinct reactivity and bioactivity profile [3]. Saturated dodecanoic acid (lauric acid) lacks the triple bond entirely, eliminating mechanism-based enzyme inactivation and antioxidant properties. Consequently, substituting 3-dodecynoic acid with another dodecynoic acid isomer or the saturated analog yields a fundamentally different pharmacological and biochemical tool, invalidating experimental conclusions that depend on lipoxygenase-pathway targeting, competitive isomerase inhibition, or oxidative stability in lipid systems.

3-Dodecynoic Acid: Differentiation Evidence vs. Analogs


Lipoxygenase vs. CYP450 Pathway Targeting

3-Dodecynoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, 10-dodecynoic acid (10-DDYA) and 11-dodecynoic acid (11-DDYA) are CYP450 ω-hydroxylase mechanism-based inactivators; 10-DDYA produces time- and concentration-dependent inhibition of lauric acid hydroxylation in wheat microsomes, and 11-DDYA specifically inactivates hepatic CYP450 enzymes catalyzing ω- and ω-1 hydroxylation of lauric acid [2]. The internal triple bond at position 3 directs 3-dodecynoic acid toward the lipoxygenase pathway, whereas the terminal or near-terminal triple bond of 10-DDYA/11-DDYA directs activity toward CYP450 heme-center inactivation. This represents a qualitative divergence in primary pharmacological target rather than a potency difference within a single target class.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation research

Dodecenoyl-CoA Isomerase Inhibition Stability

BRENDA enzyme database records confirm 3-dodecynoic acid as a competitive inhibitor of 3-cis-dodecenoyl-CoA isomerase (EC 5.3.3.8), the enzyme catalyzing the Δ3-cis → Δ2-trans isomerization step essential for unsaturated fatty acid β-oxidation [1]. The same enzyme is also competitively inhibited by 2-trans-dodecenoic acid, its natural product [1]. However, the carbon–carbon triple bond of 3-dodecynoic acid confers resistance to metabolic isomerization and oxidative degradation that the olefinic 2-trans-dodecenoic acid cannot match. In the mycobacterial fatty acid metabolism context, 3-alkynoic acids (3-hexa/octadecynoic acids) function specifically as inhibitors of fatty acid degradation, while 2-alkynoic acids block fatty acid biosynthesis through accumulation of 3-keto intermediates [2]. This mechanistic bifurcation between 2- and 3-alkynoic positional isomers extends to the C12 chain-length series, where 3-dodecynoic acid is expected to selectively inhibit the degradation arm of fatty acid metabolism.

Fatty acid β-oxidation Dodecenoyl-CoA isomerase Enzyme kinetics

Antioxidant Activity in Lipid Systems

3-Dodecynoic acid is documented to serve as an antioxidant in fats and oils [1]. This property is structurally conferred by the electron-rich acetylenic triple bond, which can act as a radical scavenger. Saturated dodecanoic acid (lauric acid, C12:0), by contrast, lacks any unsaturation and possesses no intrinsic antioxidant activity. Henry et al. (2002) demonstrated in a systematic study of fatty acid antioxidant activity that unsaturation is a prerequisite for radical-scavenging activity; saturated fatty acids from octanoic (C8) through myristic (C14) showed increasing but weak antioxidant activity with chain length, while unsaturated fatty acids consistently displayed superior antioxidant performance [2]. The triple bond of 3-dodecynoic acid provides both the unsaturation required for radical scavenging and greater oxidative stability of the parent molecule compared to diene or polyene fatty acids, which are themselves susceptible to autoxidation.

Lipid oxidation Antioxidant Food chemistry Oil stability

Positional Specificity for Lipoxygenase Inhibition

Downing et al. (1972) systematically evaluated fifteen positional isomers of octadecynoic acid (C18, triple bond at positions 2 through 17) for inhibition of soybean lipoxygenase. Only octadeca-9,12-diynoic acid produced detectable inhibition; none of the fifteen mono-acetylenic positional isomers, regardless of triple-bond position, inhibited the enzyme [1]. This foundational structure–activity relationship (SAR) study establishes that lipoxygenase inhibition by acetylenic fatty acids is not a general property of the acetylenic moiety but depends critically on the stereoelectronic environment created by the triple bond's position and the presence of additional unsaturation. By extension to the C12 series, the lipoxygenase-inhibitory activity ascribed to 3-dodecynoic acid [2] is a function of its specific 3-ynoic architecture and cannot be assumed for 2-, 4-, 10-, or 11-dodecynoic acid positional isomers. This SAR precedent provides mechanistic rationale for why 10-DDYA and 11-DDYA exhibit CYP450-directed rather than lipoxygenase-directed activity.

Structure–activity relationship Lipoxygenase Acetylenic fatty acids Positional isomers

In Silico Polypharmacology Profile

Computer-aided PASS (Prediction of Activity Spectra for Substances) analysis of 3-dodecynoic acid, reported in a 2022 Marine Drugs metabolomics study, yielded high-probability predictions for lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961), alongside antifungal (Pa = 0.844) and antiparasitic (Pa = 0.843) activities [1]. These in silico predictions distinguish 3-dodecynoic acid from shorter-chain alkynoic acids such as 3-decynoic acid (C10) or longer-chain analogs such as 2-hexadecynoic acid (C16), which are not predicted to possess the same combination of lipid metabolism regulation and DNA synthesis inhibition at comparable confidence levels. The predicted multi-pathway polypharmacology of 3-dodecynoic acid supports its utility as a probe compound for intersecting lipid signaling and cell-cycle regulation pathways.

In silico prediction Polypharmacology Lipid metabolism Antineoplastic

Mycobacterial Fatty Acid Degradation Inhibition

Morbidoni et al. (2006) established that 2- and 3-hexadecynoic/octadecynoic acids (C16 and C18) exert cidal activity against Mycobacterium smegmatis and M. bovis BCG through a dual mechanism: 2-alkynoic acids block fatty acid biosynthesis via 3-ketoacyl intermediate accumulation, while 3-alkynoic acids inhibit the fatty acid degradation pathway [1]. At subinhibitory concentrations, [1-¹⁴C]-2-hexadecynoic acid was rapidly incorporated into endogenous fatty acids and elongated into mycolic acids, confirming metabolic processing. 3-Dodecynoic acid, with its 3-ynoic architecture and C12 chain length, occupies a distinct niche: it is predicted to retain the degradation-inhibitory mechanism of 3-alkynoic acids while offering a shorter chain length that may alter membrane permeability, enzyme active-site accommodation, and metabolic handling compared to the C16/C18 analogs. Shorter-chain acetylenic fatty acids have been noted as more potent inhibitors of β-hydroxydecanoyl thioester dehydrase, with the C12 homologue being the most potent of the free allenic acid series [2].

Antimycobacterial Fatty acid degradation Mycolic acid biosynthesis Tuberculosis

3-Dodecynoic Acid: Research and Industrial Applications


Arachidonic Acid Cascade: LOX Pathway Probe

Investigators studying the lipoxygenase arm of arachidonic acid metabolism can deploy 3-dodecynoic acid as a pathway-selective tool compound. Unlike 10-DDYA and 11-DDYA, which inactivate CYP450 ω-hydroxylases, 3-dodecynoic acid provides lipoxygenase inhibition without confounding CYP450 heme-center alkylation [1]. This is critical when studying leukotriene and lipoxin biosynthesis in systems co-expressing CYP450 and LOX enzymes, such as hepatocytes, keratinocytes, or inflammatory-cell preparations. The additional antioxidant property of 3-dodecynoic acid [1] may also suppress non-enzymatic lipid peroxidation background, improving assay signal-to-noise in cellular systems with high oxidative stress.

Mycobacterial Fatty Acid Metabolism SAR

Building on the Morbidoni et al. (2006) demonstration that 3-hexadecynoic and 3-octadecynoic acids inhibit mycobacterial fatty acid degradation [2], 3-dodecynoic acid enables systematic chain-length SAR exploration within the 3-alkynoic series. The C12 chain length provides reduced lipophilicity (XLogP3 ~4.2) compared to C16/C18 analogs, potentially altering mycobacterial cell wall penetration, enzyme active-site accommodation, and mammalian cell cytotoxicity profiles. Researchers can use 3-dodecynoic acid alongside 3-decynoic acid (C10) and 3-hexadecynoic acid (C16) to establish chain-length–activity relationships in M. tuberculosis InhA inhibition and mycolic acid biosynthesis assays.

β-Oxidation Isomerase Inhibition

3-Dodecynoic acid is a confirmed competitive inhibitor of 3-cis-dodecenoyl-CoA isomerase (EC 5.3.3.8), the enzyme essential for processing unsaturated fatty acids through β-oxidation [3]. Its acetylenic bond provides metabolic stability against the isomerization and hydration reactions that degrade olefinic substrate analogs such as 2-trans-dodecenoic acid. This makes 3-dodecynoic acid suitable for co-crystallization studies, steady-state kinetic inhibition experiments with minimal inhibitor depletion, and mitochondrial β-oxidation flux assays where inhibitor integrity over extended incubation periods is required. The competitive mechanism also enables straightforward Ki determination and reversibility assessment.

Lipid Formulation Antioxidant

The documented antioxidant activity of 3-dodecynoic acid in fats and oils [1] supports its use as a dual-function lipid excipient where both oxidative stabilization and potential bioactivity are desired. In lipid nanoparticle formulations, edible oil stabilization, or cosmetic lipid preparations, 3-dodecynoic acid can serve as an antioxidant component that simultaneously contributes to the formulation's fatty acid profile. Its medium-chain length (C12) provides favorable miscibility with common formulation lipids compared to longer-chain acetylenic fatty acids. The absence of oxidatively labile methylene-interrupted diene systems — present in polyunsaturated fatty acid antioxidants — confers superior self-stability during long-term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Dodecynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.